molecular formula C20H22N2O3S B15108887 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B15108887
M. Wt: 370.5 g/mol
InChI Key: BPOBGGXYXQNCME-UHFFFAOYSA-N
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Description

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzazepine core with additional functional groups that may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can lead to more saturated benzazepine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core may allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzazepine: A simpler benzazepine derivative with fewer functional groups.

    2-Benzazepine: Another isomeric form of benzazepine with different attachment points for the benzene ring.

    3-Benzazepine: A benzazepine derivative with a different substitution pattern.

Uniqueness

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzazepine derivatives

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N2O3S/c23-16-8-5-14(6-9-16)11-12-21-19(24)13-26-18-10-7-15-3-1-2-4-17(15)22-20(18)25/h1-6,8-9,18,23H,7,10-13H2,(H,21,24)(H,22,25)

InChI Key

BPOBGGXYXQNCME-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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